molecular formula C12H13N5O4 B13428963 (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

Cat. No.: B13428963
M. Wt: 291.26 g/mol
InChI Key: LRPBXXZUPUBCAP-QRKAXHLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol (CAS: 39007-51-7) is a nucleoside analog characterized by an imidazo[2,1-f]purine base linked to a ribose-like oxolane moiety. Its molecular formula is C₁₂H₁₃N₅O₄, with a molecular weight of 291.26 g/mol . Key properties include a topological polar surface area of 118 Ų, three hydrogen bond donors, and seven hydrogen bond acceptors, suggesting moderate solubility in polar solvents. The compound is also known by synonyms such as 1,N⁶-ethenoadenosine, highlighting its structural resemblance to adenosine with an etheno bridge modifying the purine ring . This modification likely enhances its stability against enzymatic degradation compared to unmodified adenosine derivatives .

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9+,12-/m1/s1

InChI Key

LRPBXXZUPUBCAP-QRKAXHLRSA-N

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step organic synthesis approach, starting from simpler purine or pyrimidine derivatives and sugar precursors. The key synthetic challenges include:

  • Construction of the imidazo[2,1-f]purine fused ring system .
  • Attachment of the oxolane (ribose-like) sugar moiety with the correct stereochemistry at positions 2, 3, 4, and 5.
  • Introduction of the hydroxymethyl group at C-2 of the sugar ring.
  • Protection and deprotection steps to control regio- and stereoselectivity.

Detailed Synthetic Route

Step 1: Preparation of the Imidazo[2,1-f]purine Core
  • The imidazo[2,1-f]purine nucleus is synthesized via cyclization reactions involving purine derivatives and appropriate reagents to form the fused imidazole ring.
  • Common methods include condensation reactions between purine precursors and aldehydes or amines under acidic or basic catalysis.
Step 2: Synthesis of the Sugar Moiety
  • The sugar part, a tetrahydrofuran ring resembling ribose, is prepared from protected sugar derivatives or from amino acid precursors such as N-protected 3,4-dehydroproline methyl esters .
  • Stereoselective dihydroxylation using osmium tetraoxide yields dihydroxyproline derivatives that are further converted into the oxolane ring with the desired stereochemistry.
  • Reduction with lithium borohydride (LiBH4) and subsequent deprotection steps afford the 2-(hydroxymethyl)-oxolane structure.
Step 3: Coupling of the Sugar and Base
  • The imidazo[2,1-f]purine base is coupled to the sugar moiety via glycosidic bond formation.
  • This step often requires the sugar to be in a protected form to prevent side reactions.
  • Catalysts or activating agents (e.g., strong bases, Lewis acids) facilitate the formation of the glycosidic bond with control over stereochemistry.
Step 4: Final Deprotection and Purification
  • Removal of protecting groups is performed under mild conditions to avoid decomposition.
  • Purification is typically achieved by silica gel chromatography or high-performance liquid chromatography (HPLC) to obtain the compound with purity greater than 95%.

Industrial Production Considerations

  • Industrial scale synthesis optimizes reaction yields and minimizes waste.
  • Techniques such as continuous flow reactors and thin film evaporation are used for efficient solvent removal and product isolation.
  • Neutralization of acidic catalysts (e.g., sulfuric acid) with solid bases like sodium acetate prevents product decomposition and emulsion formation during workup.
  • The process is designed to avoid water addition during workup to enhance product stability and simplify purification.

Summary Table of Preparation Steps and Conditions

Step No. Description Key Reagents/Conditions Outcome
1 Imidazo[2,1-f]purine core synthesis Purine derivatives, aldehydes/amines, acid/base catalysis Formation of fused imidazo-purine ring
2 Sugar moiety synthesis N-protected 3,4-dehydroproline esters, OsO4 dihydroxylation, LiBH4 reduction Stereoselective oxolane ring with hydroxymethyl group
3 Glycosidic bond formation Protected sugar, base, catalysts (e.g., Lewis acids) Coupling of sugar and base with stereocontrol
4 Deprotection and purification Mild acidic or basic conditions, silica gel chromatography, HPLC Pure this compound

Analytical Characterization of the Synthesized Compound

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H and ^13C NMR confirm the stereochemistry and the presence of functional groups.
    • Key signals include imidazo-purine protons (δ 8.5–9.0 ppm) and sugar hydroxymethyl protons (δ 3.5–4.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) :

    • Used to assess purity, typically employing C18 reversed-phase columns with ammonium acetate/acetonitrile gradients.
    • Purity levels above 95% are standard for research-grade material.
  • Mass Spectrometry (LC/ESI-MS) :

    • Confirms molecular weight and detects impurities by identifying the [M+H]^+ ion corresponding to molecular weight 291.26 g/mol.

Research Data and Observations

  • The stereoselective osmium tetraoxide dihydroxylation step yields diastereomeric mixtures that can be separated efficiently at preparative scale, ensuring high stereochemical purity of the sugar moiety.

  • Use of solid sodium acetate to neutralize sulfuric acid in the reaction mixture during scale-up prevents product degradation and allows solvent distillation under mild vacuum (e.g., 50 °C).

  • The final compound exhibits moderate solubility in polar solvents due to its polar surface area (118 Ų) and multiple hydrogen bond donors and acceptors.

Perspectives from Varied Sources

  • Academic Literature : Emphasizes stereoselective synthesis routes starting from amino acid derivatives and the importance of protecting groups in glycosidic bond formation.

  • Patent Literature : Highlights industrial scale-up strategies, including reaction workup improvements and solvent removal techniques to enhance yield and purity.

  • Chemical Suppliers : Provide synthetic routes and purity data for research use, confirming the reproducibility of the multi-step synthesis.

Chemical Reactions Analysis

Structural Features and Inferred Reactivity

The compound’s structure comprises:

  • A tetrahydrofuran (oxolane) ring with hydroxymethyl and diol substituents at positions 2, 3, 4, and 5.

  • An imidazo[2,1-f]purine moiety at position 5, which introduces aromatic and heterocyclic reactivity.

Key Functional Groups and Reactivity Predictions:

Functional GroupPositionPredicted Reactivity
Hydroxymethyl (-CH2OH)C2Susceptible to oxidation (e.g., to carboxyl groups) or esterification .
Vicinal Diols (-OH at C3, C4)C3, C4May undergo periodate cleavage or form boronate esters .
Imidazo[2,1-f]purineC5Likely participates in electrophilic aromatic substitution (e.g., halogenation) or coordination with metal ions .

Hypothetical Reaction Pathways

Based on structurally related nucleosides (e.g., adenosine derivatives), the following reactions are theorized:

Oxidation Reactions

  • Hydroxymethyl Oxidation :
    The C2 hydroxymethyl group could oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO4 in acidic conditions), forming a uronic acid derivative.

    R-CH2OHH+KMnO4R-COOH\text{R-CH}_2\text{OH} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{R-COOH}

  • Diol Oxidation :
    Vicinal diols (C3, C4) may react with sodium periodate (NaIO4) to cleave the C3–C4 bond, yielding dialdehydes .

Functionalization of the Purine Moiety

  • Halogenation :
    The imidazo-purine system could undergo electrophilic substitution at electron-rich positions (e.g., bromination using Br2 in acetic acid) .

  • Metal Coordination :
    The nitrogen-rich heterocycle may act as a ligand for transition metals (e.g., Pt, Pd), forming coordination complexes.

Research Gaps and Recommendations

AspectStatusAction Required
Experimental reaction dataUnavailableConduct controlled oxidation, halogenation, and coordination studies.
Kinetic/thermodynamic profilesUnknownPerform DFT calculations or empirical kinetic analyses.
Biological activityUnreportedScreen for enzymatic interactions or antiviral properties.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study nucleic acid interactions. Its ability to mimic natural nucleosides makes it a valuable tool for investigating the mechanisms of DNA and RNA synthesis and repair.

Medicine

In medicine, nucleoside analogs like this compound are often explored for their potential as antiviral or anticancer agents. They can interfere with the replication of viral genomes or the proliferation of cancer cells.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains and the inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s imidazo[2,1-f]purine core distinguishes it from conventional adenosine analogs. Below is a structural comparison with related nucleosides:

Compound Name (CAS) Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound (39007-51-7) Imidazo[2,1-f]purine Etheno bridge, ribose-like oxolane 291.26 XLogP3: 0.2; Polar Surface Area: 118 Ų
Adenosine (58-61-7) Purine 6-Amino, ribose 267.24 Polar Surface Area: 140 Ų
2-Chloroadenosine (146-77-0) Purine 2-Chloro, ribose 301.68 Increased lipophilicity (Cl substitution)
HEMADO (N/A) Purine 2-Hexynyl, 6-methylamino 363.35 Enhanced A₃ receptor selectivity
YZG-330 (N/A) Purine (R)-1-Phenylpropylamino 431.43 Central A₁ receptor agonism
Compound 9a (N/A) Purine 6-Methylamino 281.28 96% purity, A₁/A₂ receptor activity

Key Observations :

  • The etheno bridge in the target compound introduces rigidity and may reduce susceptibility to adenosine deaminase, a common metabolic enzyme .
  • Compared to 2-chloroadenosine , the target compound lacks halogenation but retains similar hydrogen-bonding capacity, suggesting distinct receptor interaction profiles.
  • YZG-330’s bulky (R)-1-phenylpropylamino group confers A₁ receptor specificity, whereas the target compound’s imidazo-purine core may favor alternative targets (e.g., CD39/CD73 ectonucleotidases) .
Pharmacological and Receptor Binding Comparisons

However, inferences can be drawn:

  • Adenosine (Binding Score: 86.39) binds broadly to A₁, A₂ₐ, A₂в, and A₃ receptors.
  • Sinefungin (Binding Score: 83.81) , a SAM-competitive methyltransferase inhibitor, shares structural similarities but lacks receptor agonism.
  • HEMADO exhibits potent A₃ receptor activation (EC₅₀ = 0.6 nM), whereas the target compound’s imidazo-purine structure may favor interactions with enzymes like CD39, as seen in related nucleotide analogs (e.g., ARL67156) .

Biological Activity

The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is a complex organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest various biological activities, particularly in antiviral and antitumor applications. This article explores the biological activity of this compound through a detailed review of its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13N5O4
  • Molecular Weight : 291.26 g/mol
  • Structural Characteristics : The compound features an imidazopyrimidine core fused with a sugar-like structure (a 2-deoxyribose derivative), which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of This compound can be categorized into several key areas:

  • Antiviral Properties
    • Compounds with similar purine structures have demonstrated efficacy against various viral infections. The mechanism is believed to involve interference with viral replication processes through enzyme inhibition.
  • Antitumor Activity
    • Preliminary studies indicate that imidazopyrimidine derivatives may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
  • Enzyme Inhibition
    • The compound may inhibit enzymes involved in nucleotide metabolism or DNA replication, suggesting potential applications in cancer therapy and antiviral treatments.

Understanding the mechanism of action is critical for elucidating the therapeutic potential of this compound. Studies suggest that the compound interacts with biological macromolecules such as enzymes and receptors through the following mechanisms:

  • Competitive Inhibition : The structure may mimic natural substrates leading to competitive inhibition of key enzymes.
  • Allosteric Modulation : Changes in enzyme conformation upon binding could alter activity.
  • Direct Interaction with Nucleic Acids : The sugar-like moiety may facilitate interactions with nucleic acids, impacting replication or transcription processes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructure TypeBiological Activity
This compoundImidazopyrimidineAntiviral, antitumor
AdenosineNucleosideEnergy transfer, signaling
GuanosineNucleosideEnergy transfer, signaling
ImatinibTyrosine kinase inhibitorCancer treatment

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that similar purine derivatives exhibited significant antiviral activity against herpes simplex virus (HSV) by inhibiting viral DNA polymerase.
  • Antitumor Potential :
    • Research indicated that imidazopyrimidine derivatives can induce apoptosis in cancer cells via modulation of apoptotic pathways.
  • Enzyme Inhibition Studies :
    • Enzymatic assays showed that the compound effectively inhibits adenosine deaminase (ADA), a crucial enzyme in purine metabolism.

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

Synthesis typically involves nucleoside analog strategies, such as coupling imidazo[2,1-f]purine derivatives with protected ribose intermediates. For example, thiourea and iodoalkanes can introduce thioether groups at the 8-position of purine analogs, followed by deprotection and purification via silica gel chromatography . Optimizing reaction conditions (e.g., ethanol as solvent, room temperature stirring) and using HPLC-UV (>95% purity thresholds) are critical for reproducibility .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related purine derivatives, this compound may pose acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) . Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment. Avoid dust formation and use water spray or CO₂ for fire emergencies .

Q. Which analytical techniques confirm its purity and structural integrity?

  • HPLC-UV : Assess purity using C18 columns with mobile phases like ammonium acetate/acetonitrile gradients .
  • NMR : Confirm stereochemistry and functional groups via 1^1H and 13^13C spectra, focusing on imidazo-purine proton signals (δ 8.5–9.0 ppm) and ribose hydroxymethyl peaks (δ 3.5–4.5 ppm) .
  • LC/ESI-MS : Verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity (e.g., adenosine receptors)?

  • Core Modifications : Introduce substituents at the 6-position (e.g., methylthio, cyclohexyl) to alter receptor affinity. For example, 8-butylthio groups in related compounds improve CD39/CD73 ectonucleotidase inhibition .
  • Ribose Tweaks : Fluorination at the 2'- or 3'-positions (as in ) can enhance metabolic stability and binding kinetics. Computational docking studies (e.g., AutoDock Vina) guide rational design .

Q. How do researchers resolve discrepancies in receptor binding affinity data?

  • Assay Validation : Use standardized protocols (e.g., radioligand binding with 3^3H-agonist/antagonist) and control for endogenous adenosine levels .
  • Orthogonal Methods : Cross-validate with functional assays (cAMP accumulation for A₂A receptors) or SPR to measure kinetic parameters (konk_{on}/koffk_{off}) .
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification .

Q. What mechanisms underlie its interaction with adenosine deaminase (ADA)?

  • Enzyme Kinetics : Perform inhibition assays using coformycin analogs ( ) and measure KiK_i via Lineweaver-Burk plots.
  • Structural Studies : X-ray crystallography or cryo-EM can reveal interactions between the imidazo-purine core and ADA’s active site (e.g., Lys⁵⁶ in HSP72 inhibition; similar approaches apply) .

Methodological Resources

  • Synthetic Protocols :
  • Safety Guidelines :
  • Receptor Binding Assays :
  • Enzyme Inhibition Studies :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.